BenchChemオンラインストアへようこそ!

1-(Thieno[2,3-b]pyridin-5-yl)ethanamine

c-Src kinase Tyrosine kinase inhibitor Oncology

This 5-ethanamine thieno[2,3-b]pyridine building block is essential for synthesizing potent, dual VEGFR-2/PIM-1 inhibitors and selective PfGSK-3 antimalarial agents. Its unique vector enables nanomolar target engagement; alternative isomers fail to replicate this potency. Procure to ensure reproducible SAR and hit-to-lead success in kinase programs.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 1378814-14-2
Cat. No. B11912779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thieno[2,3-b]pyridin-5-yl)ethanamine
CAS1378814-14-2
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC(C1=CN=C2C(=C1)C=CS2)N
InChIInChI=1S/C9H10N2S/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3
InChIKeyPHVIIZNLJOVGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thieno[2,3-b]pyridin-5-yl)ethanamine (CAS 1378814-14-2): A Privileged Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


1-(Thieno[2,3-b]pyridin-5-yl)ethanamine (CAS 1378814-14-2, C₉H₁₀N₂S, MW 178.25) is a heteroaromatic building block featuring a thieno[2,3-b]pyridine core with a 5-position ethanamine substituent . This core, a bioisostere of quinoline and purine, has emerged as a privileged scaffold in medicinal chemistry for targeting the ATP-binding pocket of diverse kinases, including PIM-1, VEGFR-2, c-Src, and PfGSK-3 [1][2]. The specific 5-ethanamine derivative serves as a critical, commercially available (≥98% purity) intermediate for the synthesis of novel kinase inhibitors and functional probes, with its utility demonstrated in peer-reviewed studies developing potent anticancer and antimalarial agents [3].

Why 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine Cannot Be Replaced by Other Thienopyridine Isomers or Simple Pyridine Analogs


Direct substitution with alternative thienopyridine isomers (e.g., thieno[3,2-b]pyridine) or simple pyridine derivatives leads to divergent and unpredictable pharmacological profiles due to fundamentally altered hydrogen-bonding patterns within the kinase hinge region [1]. The specific [2,3-b] fusion and the 5-position ethanamine of this compound create a unique vector for substituent extension that is essential for achieving potent, dual VEGFR-2/PIM-1 inhibition (nanomolar IC₅₀ values) and high selectivity for PfGSK-3 over the human homolog [2][3]. Consequently, substituting this precise building block with a structurally similar but chemically distinct analog during synthesis can result in complete loss of target engagement or a significant drop in potency, making its procurement critical for reproducible research in the areas detailed below.

Quantitative Differentiators of 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine Against In-Class Analogs


Enhanced c-Src Kinase Inhibition Through 5-Position Ethanamine Vectoring

In a series of novel c-Src inhibitors, elaboration around the 3-amino-thieno[2,3-b]pyridine core was key. A derivative (Compound 24) featuring an extended group from the pyridine ring (a vector analogous to the 5-position of our compound) exhibited potent c-Src inhibition with an IC₅₀ of 2.9 nM, comparable to the clinical candidate Saracatinib [1]. In contrast, simpler 3-amino-thieno[2,3-b]pyridine analogs lacking this optimized vector typically show IC₅₀ values in the micromolar range, representing a ~1000-fold potency difference [2].

c-Src kinase Tyrosine kinase inhibitor Oncology Medicinal chemistry

Divergent Kinase Selectivity: PfGSK-3 vs. Human GSK-3β

Thieno[2,3-b]pyridine derivatives, including those built from the 5-ethanamine core, have been rationally designed as selective inhibitors of Plasmodium falciparum GSK-3 (PfGSK-3), a validated antimalarial target [1]. Molecular modeling studies using this scaffold reveal that it can exploit subtle differences in the ATP-binding pocket between PfGSK-3 and human GSK-3β to achieve selectivity [2]. In contrast, many broad-spectrum kinase inhibitors (e.g., Staurosporine) show little to no discrimination (IC₅₀ ~10 nM for both) [3].

Malaria PfGSK-3 Kinase selectivity Neglected tropical disease

Strategic Advantage in Dual VEGFR-2/PIM-1 Inhibition vs. Single-Agent Approaches

Research has validated the thieno[2,3-b]pyridine scaffold as a privileged core for developing dual VEGFR-2/PIM-1 inhibitors, a strategy designed to overcome resistance to antiangiogenic monotherapy [1]. In a panel of thieno[2,3-b]pyridine derivatives, compounds demonstrated potent dual inhibition and superior cellular efficacy, with one compound (10b) exhibiting higher dual VEGFR-2/PIM-1 inhibition and greater alteration of downstream biomarkers (VEGF, p53, cyclin D) than the standard chemotherapeutic doxorubicin [1]. In comparison, clinically used selective VEGFR-2 inhibitors (e.g., Sunitinib) or PIM-1 inhibitors lack this synergistic, dual-target mechanism.

Angiogenesis Drug resistance VEGFR-2 PIM-1 Cancer therapy

Defined Physicochemical and Purity Profile for Reproducible Synthesis

As a commercial reagent, 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine is supplied with a defined purity of ≥98% (HPLC) and a certified molecular weight of 178.25 g/mol . Its storage at 2-8°C is recommended for stability [1]. This level of characterization ensures reproducible yields and simplifies purification in multi-step synthetic sequences. In contrast, less common analogs (e.g., Thieno[2,3-b]pyridin-5-ylmethanamine or 3-amino derivatives) may be available only in lower purity or research-grade lots, introducing variability in reaction outcomes and requiring additional in-house purification.

Chemical procurement Reproducibility Medicinal chemistry Building block

High-Value Research Applications for 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine (CAS 1378814-14-2)


Synthesis of Next-Generation Anticancer Agents Targeting Resistance Mechanisms

As a validated core for developing dual VEGFR-2/PIM-1 inhibitors, this compound is ideally suited for research programs aimed at overcoming hypoxia-mediated resistance to antiangiogenic therapies [1]. The resulting molecules have shown the ability to modulate resistance pathways (VEGF, p53, cyclin D) more effectively than standard chemotherapy, making this building block a strategic asset for oncology-focused medicinal chemistry teams [1].

Discovery of Selective Antimalarial Leads with Reduced Host Toxicity

The compound serves as a starting point for designing selective PfGSK-3 inhibitors, a target essential for the malaria parasite [2]. Its use in molecular modeling-guided synthesis allows for the optimization of selectivity over the human GSK-3β homolog, a critical requirement for developing safer antimalarial drugs [2][3]. This is a direct application of the evidence showing the scaffold's ability to discriminate between orthologous kinase ATP-binding pockets.

Construction of Potent c-Src Kinase Inhibitors for Oncology and Bone Biology Research

Researchers focused on c-Src kinase, a target in bone metastasis and solid tumors, can utilize this building block to create inhibitors with sub-nanomolar to low nanomolar potency [4]. The 5-ethanamine vector provides a crucial synthetic handle for optimizing potency and physicochemical properties, enabling the development of high-quality chemical probes comparable in activity to clinical-stage molecules [4].

Reliable Building Block for High-Throughput Synthesis and Library Production

With its defined ≥98% purity, known molecular weight, and established storage conditions (2-8°C), 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine is a dependable reagent for parallel synthesis or the construction of focused kinase inhibitor libraries [5]. Its use minimizes purification challenges and ensures consistency across large compound sets, a key requirement for robust SAR studies and hit-to-lead campaigns.

Quote Request

Request a Quote for 1-(Thieno[2,3-b]pyridin-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.